molecular formula C14H17F3N2O3S B2852845 1-(2-difluoromethanesulfonylbenzoyl)-4-(2-fluoroethyl)piperazine CAS No. 2034226-26-9

1-(2-difluoromethanesulfonylbenzoyl)-4-(2-fluoroethyl)piperazine

Cat. No.: B2852845
CAS No.: 2034226-26-9
M. Wt: 350.36
InChI Key: MABMSMKOHPUWEF-UHFFFAOYSA-N
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Description

1-(2-difluoromethanesulfonylbenzoyl)-4-(2-fluoroethyl)piperazine is a synthetic organic compound that features both difluoromethyl and sulfonyl functional groups

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Materials Science: Potential use in the development of advanced materials with specific electronic or optical properties.

Biology

    Biochemical Probes: Used to study enzyme mechanisms or protein interactions.

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigated for its potential as an anti-inflammatory, anti-cancer, or anti-viral agent.

Industry

    Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.

    Agriculture: Potential use in the development of new agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-difluoromethanesulfonylbenzoyl)-4-(2-fluoroethyl)piperazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the difluoromethyl sulfonyl group: This can be achieved through the reaction of a suitable precursor with difluoromethyl sulfonyl chloride under basic conditions.

    Attachment of the phenyl group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the phenyl ring to the difluoromethyl sulfonyl group.

    Introduction of the piperazine moiety: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Final assembly: The final step involves the coupling of the fluoroethyl group to the piperazine ring, possibly through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic ring and the piperazine moiety may undergo various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens (e.g., chlorine, bromine), alkyl halides.

Major Products

    Oxidation products: Sulfonic acids, sulfoxides.

    Reduction products: Sulfides, amines.

    Substitution products: Halogenated derivatives, alkylated derivatives.

Mechanism of Action

The mechanism of action of 1-(2-difluoromethanesulfonylbenzoyl)-4-(2-fluoroethyl)piperazine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The difluoromethyl and sulfonyl groups could play a crucial role in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2-(Trifluoromethyl)sulfonyl)phenyl derivatives: Similar structure but with a trifluoromethyl group.

    (2-(Methylsulfonyl)phenyl derivatives: Similar structure but with a methylsulfonyl group.

    (4-(2-Fluoroethyl)piperazin-1-yl derivatives: Compounds with the same piperazine moiety but different substituents.

Uniqueness

The presence of both difluoromethyl and sulfonyl groups, along with the fluoroethyl piperazine moiety, makes 1-(2-difluoromethanesulfonylbenzoyl)-4-(2-fluoroethyl)piperazine unique. These functional groups may confer specific chemical reactivity and biological activity that distinguish it from similar compounds.

Properties

IUPAC Name

[2-(difluoromethylsulfonyl)phenyl]-[4-(2-fluoroethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O3S/c15-5-6-18-7-9-19(10-8-18)13(20)11-3-1-2-4-12(11)23(21,22)14(16)17/h1-4,14H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABMSMKOHPUWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCF)C(=O)C2=CC=CC=C2S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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